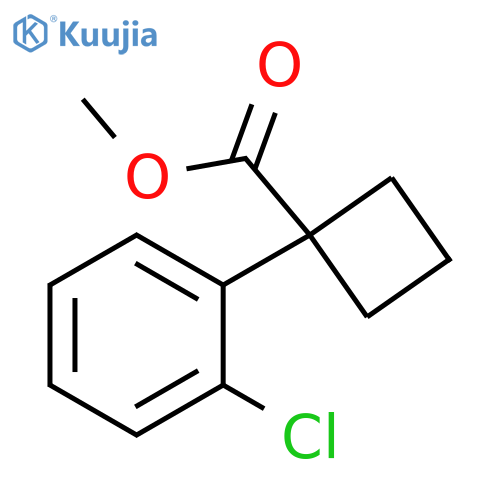Cas no 1820684-96-5 (Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester)

Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester
- methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate
-
- インチ: 1S/C12H13ClO2/c1-15-11(14)12(7-4-8-12)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3
- InChIKey: JJZIRDPIWPMYDG-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2Cl)(C(OC)=O)CCC1
じっけんとくせい
- 密度みつど: 1.226±0.06 g/cm3(Predicted)
- ふってん: 299.1±33.0 °C(Predicted)
Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7410135-0.05g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95.0% | 0.05g |
$232.0 | 2025-03-11 | |
| Enamine | EN300-7410135-0.5g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95.0% | 0.5g |
$780.0 | 2025-03-11 | |
| Enamine | EN300-7410135-10.0g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95.0% | 10.0g |
$4299.0 | 2025-03-11 | |
| 1PlusChem | 1P00I1B1-1g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 1g |
$1297.00 | 2023-12-20 | |
| Aaron | AR00I1JD-100mg |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 100mg |
$503.00 | 2025-02-14 | |
| Aaron | AR00I1JD-1g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 1g |
$1399.00 | 2025-02-14 | |
| 1PlusChem | 1P00I1B1-50mg |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 50mg |
$339.00 | 2023-12-20 | |
| 1PlusChem | 1P00I1B1-5g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 5g |
$3647.00 | 2023-12-20 | |
| Aaron | AR00I1JD-10g |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 10g |
$5937.00 | 2023-12-15 | |
| Aaron | AR00I1JD-50mg |
methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate |
1820684-96-5 | 95% | 50mg |
$344.00 | 2025-02-14 |
Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl esterに関する追加情報
Comprehensive Overview of Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester (CAS No. 1820684-96-5)
Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester (CAS No. 1820684-96-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclobutane ring fused with a 2-chlorophenyl group and a methyl ester functional group, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of novel bioactive molecules targeting inflammation and metabolic disorders.
One of the most frequently searched questions about this compound revolves around its synthesis methods and reactivity. Current literature highlights its preparation via esterification of 1-(2-chlorophenyl)cyclobutanecarboxylic acid with methanol under catalytic conditions. The presence of the chlorophenyl moiety enhances its electrophilic character, enabling participation in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig transformations. These properties align with the growing demand for heterocyclic building blocks in medicinal chemistry, as evidenced by rising Google Trends data for "cyclobutane derivatives in drug design."
From an analytical perspective, CAS 1820684-96-5 exhibits distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) studies reveal characteristic chemical shifts for the cyclobutane protons (δ 2.5-3.0 ppm) and aromatic protons (δ 7.2-7.8 ppm), while mass spectrometry typically shows a molecular ion peak at m/z 224 [M+H]+. These analytical features are crucial for quality control in industrial applications, addressing another common search query: "How to characterize methyl 1-(2-chlorophenyl)cyclobutanecarboxylate?"
The compound's structure-activity relationship (SAR) has become a hot topic in computational chemistry circles. Molecular docking simulations suggest that the cyclobutane scaffold provides optimal ring strain for target binding, while the chloro substituent influences lipophilicity—a key parameter in bioavailability predictions. This aligns with recent publications in the Journal of Medicinal Chemistry discussing "privileged structures" in small-molecule drug discovery, where cyclobutane-containing compounds are gaining prominence.
Industrial applications of Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester extend beyond pharmaceuticals. Patent databases reveal its utility in developing advanced materials, particularly as a monomer for specialty polymers with enhanced thermal stability. The methyl ester group allows for facile polymerization or further functionalization, making it valuable for creating high-performance coatings—a sector experiencing 12% annual growth according to market research reports.
Environmental and safety considerations for CAS 1820684-96-5 follow standard organic compound protocols. While not classified as hazardous under current regulations, proper handling guidelines recommend using personal protective equipment due to potential irritant properties—a precautionary measure that addresses the frequently searched term "safety data sheet for 1-(2-chlorophenyl)cyclobutanecarboxylate." Recent green chemistry initiatives have also explored enzymatic esterification routes to improve the sustainability profile of such syntheses.
Emerging research directions include investigating the compound's potential in catalysis and material science. The strained cyclobutane ring may serve as a ligand precursor in transition metal complexes, while its aromatic component could enable π-stacking in supramolecular assemblies. These applications respond to the increasing search volume for "functionalized cyclobutanes in nanotechnology," reflecting interdisciplinary interest in this chemical space.
In summary, Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester represents a multifaceted compound with expanding applications across scientific disciplines. Its combination of steric constraint from the four-membered ring and electronic modulation from the chlorophenyl group creates unique opportunities for innovation in synthetic chemistry and beyond. As research continues to uncover new properties and applications, this compound is poised to remain at the forefront of molecular design strategies.
1820684-96-5 (Cyclobutanecarboxylic acid, 1-(2-chlorophenyl)-, methyl ester) 関連製品
- 959246-70-9(9H-Fluoren-2-ol,9,9-dimethyl-)
- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)
- 220424-73-7((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid)
- 2172495-08-6(ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)
- 1448664-46-7(Enfortumab)
- 67698-61-7(3-Propoxybenzaldehyde)
- 38380-18-6(4-fluoro-2,6-dimethylbenzene-1-thiol)
- 1396869-76-3(2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide)
- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)
